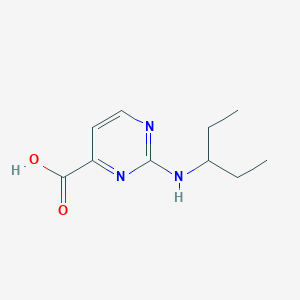![molecular formula C18H14O2 B14084533 Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 100641-65-4](/img/structure/B14084533.png)
Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]hepta-2,5-diene core, which is a seven-membered ring system with two double bonds, and a carboxylic acid esterified with a naphthalene group. The compound is of interest in various fields of chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester typically involves the esterification of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid with 2-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the carboxylic acid and naphthol, which can then interact with various biological pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the ester and naphthalene groups.
2,5-Norbornadiene: Another bicyclic compound with two double bonds, used in similar chemical reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A compound with a similar core structure but different functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is unique due to its combination of a bicyclic core with an esterified naphthalene group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
100641-65-4 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C18H14O2/c19-18(17-10-12-5-6-15(17)9-12)20-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2 |
InChI Key |
ZIYLKLQZYIBSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
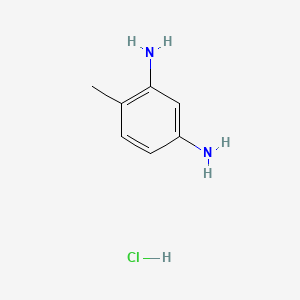

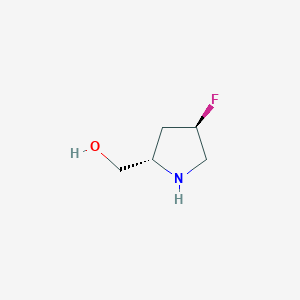
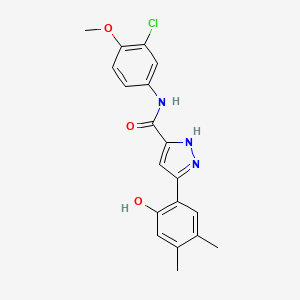
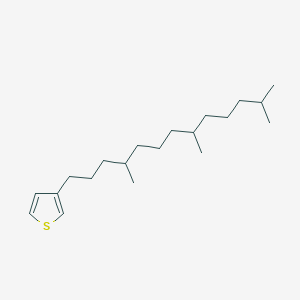
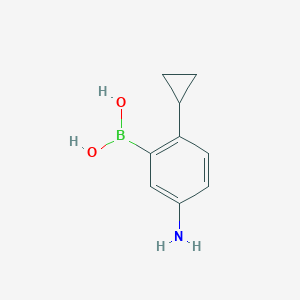
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
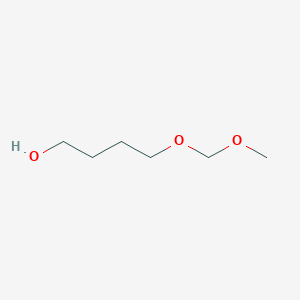
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
